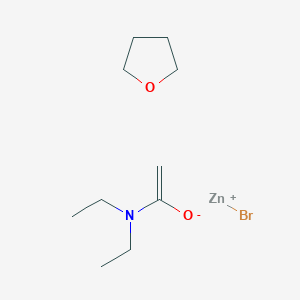
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a bromozinc cation, a diethylamino group, and an ethenolate moiety, all coordinated with oxolane. These structural features make it a versatile reagent in organic synthesis and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromozinc(1+);1-(diethylamino)ethenolate;oxolane typically involves the reaction of zinc with a brominated precursor in the presence of a diethylamino ethenolate ligand. One common method is the reaction of zinc dust with 1-bromo-2-(diethylamino)ethene in the presence of oxolane as a solvent. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results. The final product is often purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form zinc metal and other reduced organic products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and diethylamino acetaldehyde, while substitution reactions can produce various substituted ethenolates.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which Bromozinc(1+);1-(diethylamino)ethenolate;oxolane exerts its effects involves the coordination of the zinc cation with various ligands, facilitating the formation of reactive intermediates. These intermediates can undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromozinc(1+) ethenide: Similar in structure but lacks the diethylamino group.
Diethylzinc: Contains zinc coordinated with two ethyl groups, used in similar types of reactions.
Zinc bromide: A simpler compound with different reactivity and applications.
Uniqueness
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is unique due to its combination of a bromozinc cation with a diethylamino ethenolate ligand, providing distinct reactivity and versatility in various chemical processes. This makes it a valuable reagent in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
595570-46-0 |
|---|---|
Molekularformel |
C10H20BrNO2Zn |
Molekulargewicht |
331.6 g/mol |
IUPAC-Name |
bromozinc(1+);1-(diethylamino)ethenolate;oxolane |
InChI |
InChI=1S/C6H13NO.C4H8O.BrH.Zn/c1-4-7(5-2)6(3)8;1-2-4-5-3-1;;/h8H,3-5H2,1-2H3;1-4H2;1H;/q;;;+2/p-2 |
InChI-Schlüssel |
NAGCAVZNUVPAPD-UHFFFAOYSA-L |
Kanonische SMILES |
CCN(CC)C(=C)[O-].C1CCOC1.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
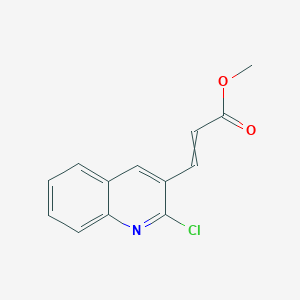
![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
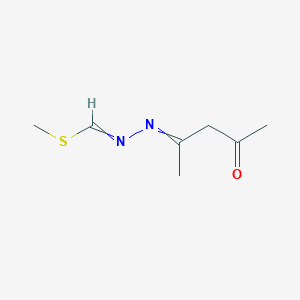
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
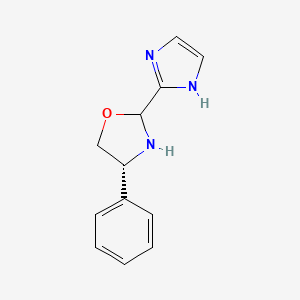

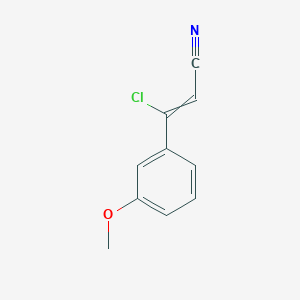

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)

